Sphingofungin B

Antifungal Drug Discovery Cryptococcosis Natural Products

Select this authentic stereoisomer of Sphingofungin B for studies demanding Cryptococcus-selective SPT inhibition without immunosuppressive confounding. Its unique delayed fungicidal profile—>99.9% viability loss at 24h without immediate macromolecular synthesis shutdown—enables clean dissection of sphingolipid-dependent cell death pathways. Procure the stereochemically defined natural product essential for SAR benchmarking and SPT active-site docking validation. Nanomolar potency ensures low-usage research economy.

Molecular Formula C20H39NO6
Molecular Weight 389.5 g/mol
CAS No. 121025-45-4
Cat. No. B058570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingofungin B
CAS121025-45-4
SynonymsSphingofungin B
Molecular FormulaC20H39NO6
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O
InChIInChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1
InChIKeyUAPFYKYEEDCCTL-MXSQXUFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingofungin B (CAS 121025-45-4): Chemical Identity and SPT Inhibition Profile


Sphingofungin B (CAS 121025-45-4) is a polyhydroxyamino acid-based antifungal secondary metabolite first isolated from Aspergillus fumigatus ATCC 20857 [1]. It belongs to the sphingofungin family of natural products, which are potent and specific competitive inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis [2]. Structurally, Sphingofungin B is characterized as (2S-amino-3R,4R,5S,14R-tetrahydroxyeicos-6-enoic acid) with the molecular formula C20H39NO6 and a molecular weight of 389.53 g/mol [3]. This compound serves as a critical tool for studying sphingolipid-dependent cellular processes and has been explored as a lead scaffold for antifungal and immunosuppressive drug development [4].

Why Sphingofungin B (CAS 121025-45-4) Cannot Be Substituted with Generic SPT Inhibitors


While several fungal metabolites, including myriocin (ISP-1/thermozymocidin) and australifungin, target the sphingolipid pathway, generic substitution with Sphingofungin B is not feasible due to critical differences in specificity, species-selective antifungal spectrum, and mechanism-dependent toxicity profiles. Myriocin, though a potent SPT inhibitor, exhibits broad immunosuppressive activity that limits its utility in infection models where immune function must be preserved [1]. Conversely, sphingofungins demonstrate a narrow, Cryptococcus-focused antifungal spectrum, offering a more targeted therapeutic window [2]. Furthermore, Sphingofungin B's nanomolar potency in enzyme inhibition is coupled with a delayed, growth-dependent fungicidal effect (>99.9% viability loss at 24h), a temporal profile distinct from the immediate macromolecular synthesis shutdown observed with other pathway inhibitors [3]. Finally, the structural determinants of Sphingofungin B's activity are highly stereospecific; even minor configurational changes in synthetic stereoisomers drastically reduce SPT inhibition, underscoring that structurally 'related' analogs do not equate to functionally interchangeable tools [4].

Quantitative Evidence Guide for Selecting Sphingofungin B (CAS 121025-45-4) Over Analogs


Comparative Cryptococcus neoformans Antifungal Activity: Sphingofungin B vs. Myriocin

Sphingofungin B demonstrates potent and selective antifungal activity against Cryptococcus neoformans, with reported MIC values in the low nanomolar range [1]. In comparative studies, Sphingofungin B and related sphingofungins are noted for their exceptional efficacy against Cryptococcus species, a spectrum that contrasts with the broader but immunosuppressive activity of myriocin [2]. Myriocin has reported MIC values of 0.5 µg/mL against C. neoformans [3], which translates to a micromolar concentration (approximately 1.3 µM based on MW 401.5 g/mol). This micromolar antifungal potency is orders of magnitude less potent than the nanomolar enzyme inhibition and fungicidal activity reported for Sphingofungin B [4].

Antifungal Drug Discovery Cryptococcosis Natural Products

Comparative Spectrum of Antifungal Activity: Sphingofungin B vs. Australifungin

Sphingofungin B and its congeners (A, C, D) exhibit a 'limited spectrum of antifungal activity' but are 'especially effective against Cryptococcus species' [1]. In contrast, australifungin, another sphingolipid biosynthesis inhibitor, shows a 'broad spectrum antifungal activity against human pathogenic fungi with MICs against Candida spp.' [2]. This spectrum divergence is critical: Sphingofungin B's narrower activity profile against Cryptococcus may offer a more targeted therapeutic approach with potentially reduced disruption to the host microbiome compared to broad-spectrum agents [3]. The differential spectrum is attributed to species-specific differences in sphingolipid metabolism or drug uptake.

Antifungal Selectivity Fungal Pathogens Drug Development

Comparative Specificity of SPT Inhibition: Sphingofungin B vs. Myriocin in Mammalian Cells

Sphingofungin B inhibits serine palmitoyltransferase (SPT) at nanomolar concentrations in crude membrane preparations from Saccharomyces cerevisiae, with a reported IC50 of ~1 nM [1]. In a direct comparative study using an SPT-defective mammalian cell mutant (LY-B/cLCB1), both Sphingofungin B and myriocin (ISP-1) were tested at 10 µM. Under sphingolipid-deficient conditions, both compounds caused severe growth inhibition, achieving approximately 95% inhibition of de novo sphingolipid biosynthesis [2]. However, Sphingofungin B's mechanism is distinguished by its delayed, growth-dependent fungicidal action in yeast, where macromolecular synthesis continues for 60-90 minutes post-treatment, culminating in >99.9% cell death at 24 hours without inducing lysis [3]. This temporal profile suggests a specific, non-lytic mechanism of cell death induction.

Enzyme Inhibition Specificity Sphingolipid Metabolism Mammalian Cell Models

Stereochemical Determinants of SPT Inhibition: Sphingofungin B vs. Synthetic Stereoisomers

The biological activity of Sphingofungin B is exquisitely sensitive to its stereochemical configuration. Unambiguous synthetic routes to sphingofungins B and F, along with their stereoisomers, have been developed [1]. Biological evaluation of these synthesized stereoisomers revealed that the natural configuration of Sphingofungin B is essential for potent SPT inhibition; changes in stereochemistry at key chiral centers result in significantly reduced or abolished activity [2]. This stereochemical stringency highlights that generic 'sphingosine analogs' or synthetically modified variants cannot replicate the native compound's activity.

Structure-Activity Relationship Stereochemistry Enzyme Inhibition

Optimal Research and Industrial Applications for Sphingofungin B (CAS 121025-45-4)


Investigating Sphingolipid-Dependent Processes in Cryptococcus neoformans Pathogenesis

Given its exceptional potency and narrow spectrum against Cryptococcus species, Sphingofungin B is ideally suited for dissecting the role of de novo sphingolipid biosynthesis in C. neoformans virulence, biofilm formation, and stress response. Researchers can employ low nanomolar concentrations to selectively perturb sphingolipid homeostasis without the confounding broad-spectrum antimicrobial effects of inhibitors like australifungin [1]. This specificity is critical for generating clean, interpretable phenotypes in host-pathogen interaction studies and for validating sphingolipid enzymes as drug targets in cryptococcosis [2].

Mechanistic Studies of Non-Lytic, Growth-Dependent Fungicidal Action

The unique temporal kinetics of Sphingofungin B—delayed onset of viability loss (>99.9% cell death at 24 hours) without immediate macromolecular synthesis shutdown or cellular lysis—make it a powerful probe for studying programmed cell death and adaptive responses to sphingolipid depletion [3]. This profile is distinct from many other antifungal agents and allows researchers to uncouple early stress signaling from terminal cell death events. It is particularly valuable in yeast models (e.g., Saccharomyces cerevisiae) for genetic and biochemical dissection of sphingolipid-mediated cell death pathways.

Stereochemical Probe for SPT Active Site Mapping and Inhibitor Design

The well-defined stereochemical dependence of Sphingofungin B's activity positions it as an essential reference compound for structure-activity relationship (SAR) studies and rational inhibitor design. Synthetic efforts have established reliable routes to Sphingofungin B and its stereoisomers, enabling systematic evaluation of how each chiral center contributes to SPT binding and inhibition [4]. Procurement of the authentic natural stereoisomer is critical for benchmarking new synthetic analogs and for validating computational docking models of the SPT active site.

Evaluating Sphingolipid Modulation in Mammalian Cell Models with Controlled Sphingolipid Status

Sphingofungin B, alongside myriocin, has been validated in a specialized mammalian cell system (LY-B/cLCB1 CHO mutant) for assessing SPT inhibitor specificity and cellular dependency on de novo sphingolipid synthesis [5]. This application is particularly relevant for researchers studying sphingolipid roles in cell proliferation, apoptosis, and membrane trafficking in mammalian cells. The availability of comparative data with myriocin (equipotent at 10 µM) allows researchers to select Sphingofungin B when a non-immunosuppressive, Cryptococcus-selective SPT inhibitor is required, or when the distinct temporal kinetics of Sphingofungin B are experimentally advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sphingofungin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.